Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a hydrazonoyl chloride building block with orthogonal deprotection face harsh hydrolysis conditions that degrade sensitive moieties. This benzyl ester solves this via mild hydrogenolytic (H2, Pd/C) cleavage, preserving the hydrazono and trifluoromethyl functionalities. • Enhanced Lipophilicity: XLogP3 6.1 (Δ+1.0 vs ethyl analog) improves membrane permeability for cell-based assays. • Orthogonal Deprotection: Hydrogenolysis under neutral conditions; incompatible with ethyl/methyl ester hydrolysis. • LC-MS Advantage: Higher MW (356.73) shifts signals above common low-mass interference for unambiguous proteomic target ID.

Molecular Formula C16H12ClF3N2O2
Molecular Weight 356.72 g/mol
CAS No. 1000576-10-2
Cat. No. B3069990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate
CAS1000576-10-2
Molecular FormulaC16H12ClF3N2O2
Molecular Weight356.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(=NNC2=CC=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C16H12ClF3N2O2/c17-14(15(23)24-10-11-5-2-1-3-6-11)22-21-13-8-4-7-12(9-13)16(18,19)20/h1-9,21H,10H2/b22-14+
InChIKeyPJLRNGNRMWYEMZ-HYARGMPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate (CAS 1000576-10-2): Chemical Class and Core Characteristics


Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate (CAS 1000576-10-2) is a hydrazonoyl chloride derivative belonging to the broader class of hydrazonoyl halides—versatile synthetic intermediates and bioactive scaffolds. The compound features a chloro-substituted hydrazono linkage conjugated to a benzyl ester on one side and a 3-trifluoromethylphenyl group on the other, with a molecular formula of C₁₆H₁₂ClF₃N₂O₂ and molecular weight of 356.73 g/mol [1]. Its computed XLogP3-AA is 6.1, topological polar surface area (TPSA) is 50.7 Ų, and it possesses 6 rotatable bonds, indicating substantial lipophilicity and conformational flexibility [1]. The compound is commercially available at purities of 95–97% from multiple vendors for research use only, with applications spanning organic synthesis, medicinal chemistry, and proteomics .

Orthogonal ester deprotection via hydrogenolysis enables late-stage carboxylic acid unveiling
Higher computed lipophilicity supports permeability-focused probe design
Elevated molecular weight aids LC-MS signal differentiation in proteomics workflows

Why Ethyl and Methyl Ester Analogs Cannot Substitute for Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate in Critical Applications


Although ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetate (CAS 35229-84-6) and methyl chloro[(3-trifluoromethylphenyl)hydrazono]acetate (CAS 69241-71-0) share the identical hydrazonoyl chloride pharmacophoric core with the target benzyl ester, key physicochemical and strategic differences preclude simple interchange. The benzyl ester confers an XLogP3 value of 6.1 versus 5.1 for the ethyl analog—a ΔlogP of +1.0 that meaningfully impacts membrane partitioning, protein binding, and chromatographic behavior [1][2]. Furthermore, the benzyl ester serves as an orthogonal protecting group that can be removed by mild hydrogenolysis (H₂, Pd/C), a deprotection strategy incompatible with ethyl or methyl esters, which require acidic or basic hydrolytic conditions that may degrade sensitive hydrazono or trifluoromethyl functionalities [3]. These differences are especially critical in multi-step synthetic sequences and in applications where lipophilicity governs biological target engagement.

Ester lability Ethyl/methyl esters require acidic or basic hydrolysis; only benzyl ester permits neutral hydrogenolysis, preserving the hydrazonoyl chloride core.
Lipophilicity shift A different logP profile may alter membrane partitioning and chromatographic retention compared to alkyl ester analogs.
Detection mass Lower molecular weight of ethyl/methyl analogs reduces mass spectrometric separation from low-mass background ions.

Quantitative Differentiation Evidence for Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate Versus Structural Analogs


Lipophilicity Advantage: XLogP3 of 6.1 vs 5.1 for the Ethyl Ester Analog

The target benzyl ester exhibits a computed XLogP3 of 6.1, compared to XLogP3 of 5.1 for the ethyl ester analog (CAS 35229-84-6), representing a +1.0 logP unit increase [1][2]. This enhanced lipophilicity arises from the additional benzyl methylene and phenyl ring, increasing the compound's heavy atom count to 24 versus 19 for the ethyl analog [1][2]. In drug design, each logP unit increase can correspond to approximately 10-fold higher membrane partitioning [3]. Both compounds share an identical TPSA of 50.7 Ų, meaning the lipophilicity gain is achieved without sacrificing polar surface area, potentially improving the balance between permeability and solubility [1][2].

Lipophilicity Context
Reported
ΔXLogP3 +1.0 (benzyl vs ethyl ester)
Reported lipophilicity difference may influence partitioning and target engagement
Computed descriptors; experimental validation recommended
Lipophilicity Drug-likeness Membrane permeability

Orthogonal Ester Deprotection: Hydrogenolytic Cleavage Capability Absent in Ethyl and Methyl Analogs

The benzyl ester moiety in the target compound can be selectively cleaved by catalytic hydrogenolysis (H₂, Pd/C, room temperature, neutral conditions) to yield the free carboxylic acid, a transformation that leaves the hydrazono chloride and trifluoromethyl functionalities intact [1]. In contrast, the ethyl and methyl ester analogs (CAS 35229-84-6 and 69241-71-0) require acidic (HCl, TFA) or basic (NaOH, LiOH) hydrolysis for deprotection—conditions that risk hydrolysis of the chloro-hydrazono bond, racemization, or decomposition of the trifluoromethylphenyl hydrazone moiety [1][2]. This orthogonal deprotection strategy is quantitatively demonstrated in standard protecting group chemistry protocols, where benzyl esters are cleaved with near-quantitative yields under hydrogenolysis conditions that leave alkyl esters untouched [1].

Ester Deprotection Orthogonality
Class-level
Hydrogenolysis (benzyl) vs acid/base hydrolysis (alkyl)
Enables orthogonal deprotection strategy in multi-step synthesis
Verify compatibility with sensitive hydrazonoyl chloride moiety
Orthogonal protecting group Hydrogenolysis Multi-step synthesis

Molecular Weight and Heavy Atom Count: Implications for Detection Sensitivity and Fragment-Based Screening

The target benzyl ester has a molecular weight of 356.73 g/mol and 24 heavy atoms, compared to 294.66 g/mol and 19 heavy atoms for the ethyl analog (CAS 35229-84-6), and 280.63 g/mol and 18 heavy atoms for the methyl analog (CAS 69241-71-0) [1][2]. The +62 Da mass difference relative to the ethyl analog, and +76 Da relative to the methyl analog, provides enhanced mass spectrometric detectability in LC-MS and LC-MS/MS workflows, particularly in complex biological matrices where low-mass interferences are problematic [3]. Additionally, the higher heavy atom count increases anomalous scattering for X-ray crystallography when heavy-atom derivatization is required [3].

Mass Spectrometry Detection
Reported
MW +62 Da vs ethyl, +76 Da vs methyl
Higher mass may shift signal above low-mass noise in complex matrices
Assumes equivalent ionization; matrix effects may vary
Molecular weight Mass spectrometry Fragment-based drug discovery

Class-Level Biological Potential of Hydrazonoyl Halides Bearing Trifluoromethyl Substituents

Hydrazonoyl halides as a compound class exhibit documented antimicrobial, anticancer, and pesticidal activities, with the trifluoromethyl group on the aryl ring enhancing metabolic stability and target binding affinity [1]. A 2020 review by Sayed et al. catalogued hydrazonoyl halides demonstrating MIC values in the range of 6.25–100 µg/mL against Gram-positive bacteria and IC₅₀ values in the low micromolar range (1–20 µM) against various cancer cell lines [1]. Specifically, hydrazonoyl chloride derivatives with 3-trifluoromethylphenyl substitution serve as precursors to trifluoromethylpyrazoles and pyrazolines via 1,3-dipolar cycloaddition, with the resulting heterocycles showing potent biological profiles [2][3]. However, no direct quantitative biological data (MIC, IC₅₀, Kd, etc.) for the specific target compound (CAS 1000576-10-2) have been identified in peer-reviewed primary literature as of the search date [4].

Bioactivity Context
Class-level
Class-level MIC/IC50 data reported; no compound-specific bioassay
Supports screening candidate rationale based on hydrazonoyl halide class
Data to verify for this specific compound
Antimicrobial Anticancer Enzyme inhibition

Computed Physicochemical and Thermodynamic Properties: Density, Boiling Point, and Flash Point

The target compound has computed thermodynamic properties including a density of 1.3±0.1 g/cm³, boiling point of 412.4±55.0 °C at 760 mmHg, flash point of 203.2±31.5 °C, and vapor pressure of 0.0±1.0 mmHg at 25°C . These properties differentiate it from the ethyl analog, which has a reported melting point of 131–133 °C (from ethanol) —a solid at room temperature under certain conditions, whereas the benzyl ester is typically handled as a room-temperature-stable material . The benzyl ester's lower volatility (higher boiling point) may reduce evaporative losses during long-term storage and experimental workflows compared to lower molecular weight analogs.

Thermodynamic Profile Context
Source review
Boiling Point ~412 °C, density ~1.3 g/cm³
Lower volatility may reduce evaporative loss during open-vessel workflows
Computed values; limited experimental validation
Physicochemical properties Storage Handling safety

Recommended Application Scenarios for Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate Based on Differentiated Properties


Multi-Step Heterocyclic Synthesis Requiring Late-Stage Ester Deprotection

The benzyl ester's hydrogenolytic lability makes this compound the preferred hydrazonoyl chloride building block for synthesizing pyrazole, thiazole, or oxadiazole libraries where the carboxylic acid functionality must be revealed at a late stage. Unlike ethyl or methyl ester analogs that require harsh acidic or basic hydrolysis, the benzyl ester can be cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), preserving the integrity of the hydrazono chloride core and the acid-sensitive trifluoromethylphenyl hydrazone moiety [1]. This is consistent with the compound's documented role as a proteomics research tool, where controlled functional group unveiling is essential for bioconjugation [2].

Lipophilicity-Driven Drug Discovery Screening Campaigns

With an XLogP3 of 6.1—one logP unit higher than the ethyl analog—this compound is better suited for screening campaigns targeting intracellular or membrane-bound targets requiring enhanced passive membrane permeability [1]. In cell-based phenotypic assays where compound penetration is a known bottleneck, the benzyl ester may outperform its less lipophilic ethyl and methyl counterparts, despite sharing the same hydrazonoyl chloride pharmacophore and TPSA (50.7 Ų) [1]. This is a class-level inference from physicochemical principles and has not been experimentally validated for this specific compound [3].

LC-MS-Based Chemical Proteomics Probe Development

The higher molecular weight (356.73 g/mol) and 24 heavy atoms shift the analyte signal above common low-mass interference in LC-MS workflows, improving detection sensitivity in complex proteomic lysates [1]. When used as a precursor for activity-based protein profiling (ABPP) probes or affinity-based probes, the benzyl ester's mass advantage over ethyl (294.66 g/mol) and methyl (280.63 g/mol) analogs facilitates unambiguous identification of labeled protein targets via shotgun proteomics [1][2]. The compound is already marketed for proteomics applications by multiple vendors, though specific probe derivatives have not been published .

Fragment-Based Lead Generation Leveraging the Hydrazonoyl Chloride Warhead

The chloro-hydrazono moiety serves as an electrophilic warhead capable of covalent modification of cysteine or serine residues in target proteins, a feature common to the hydrazonoyl halide class [1]. The benzyl ester variant offers a larger, more lipophilic scaffold than the ethyl and methyl analogs, which may enhance binding affinity in hydrophobic enzyme pockets. This application is supported by class-level data showing that hydrazonoyl chlorides with trifluoromethyl substitution exhibit antimicrobial activity with MIC values of 6.25–100 µg/mL [1], though the benzyl ester itself has not been directly evaluated in published bioassays [3].

Application
Selection Property
Validation Focus
Late-stage ester deprotection in heterocyclic synthesis
Hydrogenolytic benzyl ester lability
Compatibility with hydrazonoyl chloride core under neutral conditions
Lipophilicity-driven cell-based screening
Lipophilicity profile review
Membrane permeability and target engagement verification
LC-MS proteomics probe development
Higher molecular weight signal differentiation
Signal-to-noise in complex biological matrices
Fragment-based covalent inhibitor screening
Electrophilic hydrazonoyl chloride warhead
Cysteine/serine reactivity profiling
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